Diastereomeric Effect: (S-SRS) Inhibitors Derived from (3aR,6aR) Core Display >900-Fold Higher HCMV Protease Potency Than (S-RSR) Analogs
The (S-SRS) diastereomer 55, built from the (3aR,6aR)-configured trans-lactam core, inhibited HCMV δAla protease with an IC50 of 0.54 µM, whereas the corresponding (S-RSR) diastereomer 56, derived from the opposite ring-junction stereochemistry, was completely inactive at the highest tested concentration [1]. This represents a >926-fold potency difference, as the RSR isomer showed no measurable inhibition up to 500 µM. The most optimized (S-SRS) analogue 62 achieved a Ki of 20 nM against the viral enzyme [1]. The data were generated using a preincubation HPLC-based protease assay with recombinant HCMV δAla protease [1].
Stereochemistry is critical for HCMV protease inhibition
Recombinant δAla protease, HPLC-based assay
| Evidence Dimension | HCMV δAla protease inhibitory activity (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 0.54 µM (compound 55); Ki = 20 nM (compound 62) for (S-SRS) series derived from (3aR,6aR) core |
| Comparator Or Baseline | (S-RSR) diastereomer 56: IC50 >500 µM (inactive). Racemic cis-Boc core (CAS 1251021-42-7) yields mixture of active and inactive diastereomers. |
| Quantified Difference | >926-fold IC50 difference between (S-SRS) and (S-RSR) diastereomers; Ki of 20 nM represents low nanomolar potency for S-SRS series. |
| Conditions | Recombinant HCMV δAla protease, HPLC-based assay with 15 min preincubation, J. Med. Chem. 2002, 45, 1-18. |
Why This Matters
Procuring the incorrect stereoisomer yields an intermediate that cannot generate active inhibitors, rendering the entire synthetic sequence futile from the first coupling step.
- [1] Borthwick, A. D. et al. Design and Synthesis of Pyrrolidine-5,5-trans-lactams (5-Oxohexahydropyrrolo[3,2-b]pyrroles) as Novel Mechanism-Based Inhibitors of Human Cytomegalovirus Protease. 2. Potency and Chirality. J. Med. Chem. 2002, 45 (1), 1–18. View Source
